Triethylenetetramine tetrahydrochloride

Description

Properties

IUPAC Name |

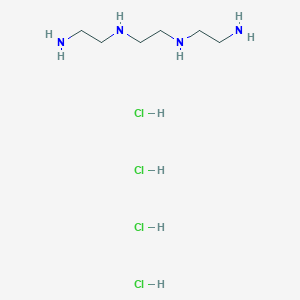

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHMDSCYUWAQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCN)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H22Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063657 | |

| Record name | Trientine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4961-40-4 | |

| Record name | Trientine tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trientine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIENTINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Triethylenetetramine Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenetetramine (TETA), administered as triethylenetetramine tetrahydrochloride, is a well-established copper-chelating agent primarily utilized in the management of Wilson's disease. Its mechanism of action, centered on the sequestration and elimination of excess copper, has been the subject of extensive research. This technical guide provides a comprehensive overview of the core mechanism of action of TETA, delving into its coordination chemistry with copper, its pharmacokinetic and pharmacodynamic profiles, and its influence on key cellular signaling pathways. This document synthesizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents visual representations of the molecular pathways and experimental workflows involved in TETA research.

Core Mechanism of Action: Copper Chelation

The primary and most well-understood mechanism of action of triethylenetetramine is its potent and selective chelation of divalent copper (Cu(II)) ions.[1][2] TETA is a polyamine with four nitrogen atoms that act as electron-pair donors, enabling it to form a stable, ring-like complex with copper ions.[3] This process of chelation effectively sequesters free and loosely bound copper in the body. The resulting water-soluble TETA-copper complex is then readily excreted through the kidneys, leading to a reduction in the overall copper burden in tissues and organs.[3]

Coordination Chemistry and Stability

The interaction between TETA and copper (II) ions has been characterized through potentiometric and spectrophotometric studies. These studies have determined the stoichiometry and stability constants of the formed complexes, which are crucial for understanding the efficacy of TETA as a chelating agent. The high stability of the TETA-copper complex ensures that it remains intact until it is excreted, preventing the re-release of toxic free copper.

Table 1: Stability Constants of TETA and its Metabolites with Copper (II)

| Ligand | Stoichiometry (Cu:Ligand) | Log K | pCu* |

| TETA | 1:1 | 20.24 | 18.2 |

| Monoacetyl-TETA (MAT) | 1:1 | 16.59 | 14.1 |

| Diacetyl-TETA (DAT) | 1:1 | 12.01 | 9.8 |

*pCu is the negative logarithm of the free Cu(II) concentration at pH 7.4, with a total copper concentration of 1 µM and a total ligand concentration of 10 µM. A higher pCu value indicates stronger chelation.

Pharmacokinetics and Metabolism

The clinical efficacy of this compound is underpinned by its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion.

Absorption and Distribution

Following oral administration, TETA is absorbed from the gastrointestinal tract. However, its oral bioavailability is relatively low.[4] Once absorbed, TETA is distributed throughout the body.

Metabolism and Excretion

TETA is metabolized primarily through acetylation in the liver, leading to the formation of two major metabolites: N(1)-acetyl-TETA (MAT) and N(1),N(10)-diacetyl-TETA (DAT). These metabolites also possess copper-chelating properties, although with lower stability constants compared to the parent compound.[5] The primary route of excretion for both TETA and its acetylated metabolites is via the urine.

Table 2: Pharmacokinetic Parameters of TETA and its Metabolites in Humans

| Parameter | TETA | N(1)-acetyl-TETA (MAT) | N(1),N(10)-diacetyl-TETA (DAT) |

| Tmax (hours) | 2.0 - 4.0 | 3.0 - 5.0 | 4.0 - 6.0 |

| Cmax (ng/mL) | 100 - 300 | 200 - 500 | 100 - 400 |

| AUC (ng·h/mL) | 800 - 2000 | 2000 - 5000 | 1000 - 3000 |

| t1/2 (hours) | 2.0 - 4.0 | 3.0 - 6.0 | 4.0 - 7.0 |

Modulation of Cellular Signaling Pathways

Beyond its direct role as a copper chelator, emerging research indicates that TETA can influence cellular signaling pathways implicated in various disease processes, notably those related to fibrosis and oxidative stress.

Inhibition of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a hallmark of fibrosis. Studies have shown that TETA can suppress the activation of the TGF-β signaling pathway.[6] This is thought to occur, at least in part, by reducing the levels of bioavailable copper, which can act as a cofactor for enzymes involved in the activation of TGF-β and downstream signaling components. The key intracellular mediators of TGF-β signaling are the Smad proteins. Upon activation of the TGF-β receptors, Smad2 and Smad3 are phosphorylated and form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including those encoding ECM proteins like fibronectin and collagen.[3][7][8] By reducing copper levels, TETA may indirectly inhibit the phosphorylation and activation of Smad proteins, thereby attenuating the fibrotic response.

Attenuation of Oxidative Stress

Excess copper can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[2] Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and is implicated in the pathogenesis of numerous diseases. By chelating excess copper, TETA reduces the catalytic activity of copper in ROS-generating reactions, thereby mitigating oxidative stress.[2] This antioxidant effect is a key secondary mechanism contributing to its therapeutic benefits.

Experimental Protocols

The following sections detail common experimental methodologies used to investigate the mechanism of action of triethylenetetramine.

Spectrophotometric Assay for Copper Chelation

This method is used to quantify the copper-chelating capacity of TETA in vitro.

-

Principle: A colored indicator that binds to copper is used. When TETA is added, it chelates the copper, causing a decrease in the color intensity, which can be measured spectrophotometrically.

-

Reagents:

-

Copper(II) sulfate solution (standardized)

-

TETA solution of known concentration

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Indicator solution (e.g., Bathocuproine disulfonic acid (BCS) or Hematoxylin)

-

-

Procedure:

-

To a series of test tubes, add a fixed amount of copper(II) sulfate solution and buffer.

-

Add increasing concentrations of TETA solution to the test tubes.

-

Add the indicator solution and mix well.

-

Measure the absorbance at the appropriate wavelength for the indicator used (e.g., 483 nm for BCS).

-

The decrease in absorbance is proportional to the amount of copper chelated by TETA.

-

The chelation efficiency can be calculated and compared to a standard curve.

-

Western Blotting for Fibrosis and Copper Transport Proteins

Western blotting is employed to assess the effect of TETA on the expression levels of specific proteins involved in fibrosis and copper homeostasis.

-

Target Proteins:

-

Fibrosis Markers: Fibronectin, α-smooth muscle actin (α-SMA), Collagen I

-

Copper Transporters: ATP7A, ATP7B

-

-

Protocol Overview:

-

Protein Extraction: Lyse cells or tissues treated with or without TETA in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-fibronectin).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).

-

Measurement of Reactive Oxygen Species (ROS)

This assay is used to determine the effect of TETA on cellular ROS production.

-

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), is used. Inside the cell, DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Reagents:

-

Cell culture medium

-

TETA solution

-

An agent to induce oxidative stress (e.g., H₂O₂)

-

DCFDA solution

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with different concentrations of TETA for a specified time.

-

Induce oxidative stress by adding H₂O₂.

-

Load the cells with DCFDA by incubating them in a medium containing the probe.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

-

A decrease in fluorescence in TETA-treated cells compared to the control indicates a reduction in ROS production.

-

Conclusion

The mechanism of action of this compound is multifaceted. While its primary role as a potent copper chelator is well-established and forms the basis of its therapeutic use in Wilson's disease, emerging evidence highlights its ability to modulate key cellular signaling pathways. Its inhibitory effects on TGF-β signaling and its capacity to attenuate oxidative stress underscore its potential therapeutic applications beyond copper overload disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of TETA's molecular mechanisms and the exploration of its full therapeutic potential. This in-depth understanding is crucial for the rational design of future clinical trials and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. TGF beta signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 3. TGF-beta and the Smad signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. Spectrophotometric determination of copper with N,N,N',N'-tetraethylthiuram disulfide and an application of this method for studies on subcellular distribution of copper in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. TGF-beta signaling by Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Smad protein and TGF-beta signaling in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Triethylenetetramine Tetrahydrochloride for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of triethylenetetramine tetrahydrochloride (TETA·4HCl), a crucial chelating agent with applications in pharmaceutical research and development, particularly in the context of Wilson's disease. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual workflows to ensure clarity and reproducibility in a laboratory setting.

Introduction

Triethylenetetramine (TETA) is a polyamine that acts as a tetradentate ligand. Its tetrahydrochloride salt, TETA·4HCl, is a stable, crystalline solid. The synthesis of high-purity TETA·4HCl is essential for its use in pharmaceutical applications, as impurities from technical-grade TETA, which can include branched and cyclic amines, may have undesirable pharmacological effects. The stability of TETA·4HCl is also a significant advantage over the more hygroscopic dihydrochloride salt, making it more suitable for formulation into solid dosage forms. This guide details the conversion of triethylenetetramine or its dihydrochloride salt to the tetrahydrochloride form and subsequent purification to achieve high-purity crystals.

Synthesis of this compound

The fundamental principle of TETA·4HCl synthesis is the acid-base reaction between triethylenetetramine, a weak base, and a stoichiometric excess of hydrochloric acid. The process typically starts with either TETA free base (often as a hydrate) or triethylenetetramine dihydrochloride (TETA·2HCl).

Synthesis from Triethylenetetramine Hydrate

A common starting material is triethylenetetramine hydrate, which is prepared from technical-grade TETA. The hydrate is then reacted with hydrochloric acid in a suitable solvent system to precipitate the crude tetrahydrochloride salt.

Synthesis from Triethylenetetramine Dihydrochloride

Alternatively, commercially available triethylenetetramine dihydrochloride can be used as the starting material. This method involves dissolving the dihydrochloride salt in water and adding additional hydrochloric acid to achieve complete protonation of all four amine groups.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Protocol 1: Synthesis of Crude TETA·4HCl from TETA Hydrate

This protocol is adapted from a large-scale synthesis and can be scaled down for laboratory use.[1]

Materials:

-

Triethylenetetramine (TETA)

-

Tert-butyl methyl ether (TBME)

-

Deionized water

-

Isopropanol

-

Aqueous hydrochloric acid (HCl)

-

Ethanol

Procedure:

Step I: Preparation of Triethylenetetramine Hydrate

-

In a suitable reaction vessel under a nitrogen atmosphere, charge triethylenetetramine (e.g., 125 kg).

-

Add TBME (e.g., 185 kg).

-

With stirring, add water (e.g., 28 kg) over at least 15 minutes, maintaining the temperature at or below 30°C.

-

If necessary, seed the solution with a small amount of TETA hydrate crystals.

-

Add isopropanol as an anti-solvent to induce crystallization.

-

Isolate the crystallized TETA hydrate by filtration.

Step II: Synthesis of Crude TETA·4HCl

-

React the prepared TETA hydrate with aqueous hydrochloric acid in ethanol.

-

The crude TETA·4HCl will precipitate out of the solution.

-

Isolate the crude product by filtration.

Protocol 2: Synthesis of Crude TETA·4HCl from TETA·2HCl[2]

Materials:

-

Trientine dihydrochloride (TETA·2HCl)

-

Purified water

-

35% Hydrochloric acid

-

Methanol

Procedure:

-

In a reaction vessel, dissolve 10 kg of trientine dihydrochloride in 10 kg of purified water at a temperature of 25 ± 5°C.

-

Set the temperature of the reaction vessel to 15 ± 5°C.

-

Add 9.45 - 9.9 kg of 35% hydrochloric acid (at 20 ± 10°C) to the solution to acidify it, ensuring the pH of the reaction mixture is maintained at ≤ 2.0.

-

While maintaining the reaction vessel temperature at 15 ± 5°C, add 40 kg of methanol (at an internal temperature of 20 ± 10°C) to induce crystallization.

-

Filter the resulting suspension.

-

Wash the filtered solid twice with 25 kg of methanol each time.

-

Dry the product until the Loss on Drying (LOD) is less than 5% to obtain crude TETA·4HCl.

Purification of this compound

Purification of crude TETA·4HCl is critical to remove process-related impurities and to obtain a specific crystalline form with desired stability and handling properties. Recrystallization is the primary method of purification.

Protocol 3: Recrystallization of Crude TETA·4HCl[2]

Materials:

-

Crude TETA·4HCl

-

Purified water

-

Methanol

Procedure:

-

In a reaction vessel, dissolve the crude TETA·4HCl in purified water at a weight ratio of 1:1.2 (crude TETA·4HCl to water) at a temperature of 25 ± 5°C.

-

Add methanol, as an anti-solvent, at an amount four times the weight of the crude TETA·4HCl, at a feeding temperature of 60 ± 5°C.

-

Cool the reaction vessel to 15 ± 5°C and stir for at least one hour for re-crystallization.

-

Filter the suspension.

-

Wash the filtered crystals twice with methanol, using an amount 2.5 times the weight of the crude TETA·4HCl for each wash.

-

Dry the final product until the LOD is less than 0.6%.

Data Presentation

The following tables summarize quantitative data from various sources regarding the synthesis and purification of this compound.

Table 1: Synthesis and Purification Yields and Purity

| Starting Material | Scale | Overall Yield | Purity | Reference |

| Triethylenetetramine (TETA) | 125 kg | ~50% (including two recrystallizations) | - | [1] |

| Purified Linear TETA | 36.5 g | 98.7% (for dihydrochloride) | >99.9% | [2] |

| Crude TETA·4HCl | - | - | >99.5% | [2] |

Table 2: Characterization of TETA·4HCl Crystalline Forms

| Crystalline Form | Key XRPD Peaks (2θ ± 0.1°) | Key Raman Shifts (cm⁻¹ ± 5) | Reference |

| Form A | 25.2, 35.7 | 933, 1513 | [1] |

| Form B | 22.9, 25.4, 25.8, 26.6, 34.6, 35.3 | 943, 1173, 1527, 1612 | [1][3] |

| Form N | 21.9, 24.8, 25.2, 28.0, 35.6 | - | [4] |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of crude TETA·4HCl from TETA hydrate.

Caption: Workflow for the synthesis of crude TETA·4HCl from TETA·2HCl.

Caption: Workflow for the purification of TETA·4HCl by recrystallization.

Safety Considerations

Triethylenetetramine is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction with concentrated hydrochloric acid is highly exothermic and should be performed with caution, preferably in an ice bath to control the temperature. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides detailed methodologies for the synthesis and purification of this compound for laboratory use. By following the outlined protocols, researchers can produce high-purity TETA·4HCl suitable for pharmaceutical research and development. The provided data tables and workflow diagrams serve as a quick reference for experimental planning and execution. The ability to produce different crystalline forms of TETA·4HCl through controlled crystallization conditions is a key aspect of its development for pharmaceutical applications, offering improved stability and handling characteristics.

References

- 1. US10988436B2 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]

- 2. KR20220050002A - High purification of technical grade triethylenetetramine - Google Patents [patents.google.com]

- 3. WO2019211464A1 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Triethylenetetramine Tetrahydrochloride: A Comprehensive Technical Guide on Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Triethylenetetramine (TETA), available commercially as hydrochloride salts, is a potent copper chelating agent with significant applications in pharmacology, particularly in the treatment of Wilson's disease.[1] This technical guide provides an in-depth overview of the chemical properties and reactivity of triethylenetetramine tetrahydrochloride (TETA-4HCl), with comparative insights into the more widely studied dihydrochloride salt (TETA-2HCl).

Core Chemical and Physical Properties

This compound is the fully protonated salt of the linear polyamine triethylenetetramine.[2] The presence of four hydrochloride moieties significantly influences its physical and chemical characteristics, most notably its stability compared to the dihydrochloride form.[2][3]

| Property | Triethylenetetramine (Free Base) | Triethylenetetramine Dihydrochloride | This compound |

| CAS Number | 112-24-3 | 38260-01-4 | 4961-40-4 |

| Molecular Formula | C₆H₁₈N₄ | C₆H₁₈N₄ • 2HCl | C₆H₁₈N₄ • 4HCl |

| Molecular Weight | 146.23 g/mol | 219.15 g/mol | 292.08 g/mol |

| Appearance | Colorless to yellowish oily liquid | Solid | Beige powder or chunks |

| Melting Point | -34.6 °C | Not specified | 269-270 °C (lit.) |

| Boiling Point | 266.6 °C | Not applicable | Not applicable |

| Density | 0.982 g/mL at 25 °C | Not specified | Not specified |

| Solubility in Water | Miscible | Slightly Soluble | Soluble |

| pKa | pK1: 3.32, pK2: 6.67, pK3: 9.20, pK4: 9.92 | Not specified | Not specified |

Reactivity and Stability Profile

Chelation Chemistry

The primary mode of action for triethylenetetramine in biological systems is its function as a tetradentate chelating agent. The four amine groups in the molecule can coordinate with metal ions, with a particularly high affinity for divalent copper (Cu²⁺).[1] This chelation forms a stable complex that can be readily excreted from the body, thereby reducing copper overload in conditions like Wilson's disease.[1] TETA and its metabolites are also capable of binding other divalent metal ions such as iron, zinc, magnesium, and manganese.[1]

Basicity and Salt Formation

As a polyamine, triethylenetetramine is a strong base. It readily reacts with acids to form salts. The tetrahydrochloride salt is the result of the protonation of all four nitrogen atoms by hydrochloric acid.[4] This complete protonation is key to its enhanced stability.

Stability and Degradation

A significant challenge with triethylenetetramine dihydrochloride has been its inherent instability.[2][5] The two unbound amine groups are susceptible to oxidation and can react with moisture and atmospheric oxygen, leading to degradation.[2] This necessitates refrigerated storage to maintain its efficacy.[2][5]

This compound was developed to overcome these stability issues.[2] With all four amine groups protonated and bonded to chloride ions, the molecule is significantly less susceptible to oxidative degradation and interactions with excipients.[2] This results in a crystalline form that is stable at room temperature for extended periods (up to 36 months), a considerable advantage in pharmaceutical formulations.[2][5]

Incompatibilities

Triethylenetetramine and its salts are strong bases and will react violently with strong oxidants.[1] The free base is corrosive and can attack metals such as aluminum, zinc, and copper and its alloys.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on the scientific literature, the following methodologies are representative of the types of experiments conducted to assess its properties.

Synthesis of this compound

A general method for the preparation of this compound involves the reaction of the free base with a stoichiometric excess of hydrochloric acid in a suitable solvent system.

Objective: To synthesize the tetrahydrochloride salt of triethylenetetramine.

Materials:

-

Triethylenetetramine (free base)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous ethanol or other suitable alcohol

-

Reaction vessel with stirring and cooling capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve a known quantity of triethylenetetramine in anhydrous ethanol in the reaction vessel.

-

Cool the solution in an ice bath to manage the exothermic reaction.

-

Slowly add a slight excess of concentrated hydrochloric acid to the stirred solution. The amount of HCl should be sufficient to protonate all four amine groups.

-

A precipitate of this compound will form. Continue stirring for a set period to ensure complete reaction.

-

Collect the solid product by filtration and wash with cold anhydrous ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at a controlled temperature to remove residual solvent.

Stability Testing under Stress Conditions

To evaluate the enhanced stability of this compound, stress testing under various temperature and humidity conditions is performed.

Objective: To compare the stability of TETA-2HCl and TETA-4HCl under accelerated aging conditions.

Materials:

-

Samples of TETA-2HCl and TETA-4HCl

-

Environmental chambers with controlled temperature and relative humidity (RH)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

-

Place accurately weighed samples of both hydrochloride salts into open vials.

-

Expose the samples to a set of stress conditions in environmental chambers. A common condition for accelerated stability testing is 40°C and 75% RH.[6]

-

At predetermined time points (e.g., 1, 3, and 6 months), remove samples for analysis.

-

Visually inspect the samples for any physical changes, such as discoloration or clumping.

-

Determine the purity of the samples using a validated HPLC method to quantify the parent compound and any degradation products.

-

Compare the degradation profiles of TETA-2HCl and TETA-4HCl over time to assess their relative stability.

Conclusion

This compound offers a significant improvement in stability over the dihydrochloride salt, addressing a critical challenge in the formulation and storage of trientine-based pharmaceuticals. Its robust chemical nature, stemming from the complete protonation of its amine groups, makes it a more reliable and convenient active pharmaceutical ingredient. The fundamental reactivity of the triethylenetetramine moiety as a potent copper chelator remains the cornerstone of its therapeutic utility. This enhanced stability profile, combined with its well-established chelating properties, positions this compound as a key molecule in the management of copper metabolism disorders.

References

- 1. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019211464A1 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Spectroscopic Analysis of Triethylenetetramine Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylenetetramine tetrahydrochloride (TETA·4HCl) is a polyamine compound and a potent copper chelator. Its chemical formula is C₆H₂₂Cl₄N₄, with a molecular weight of approximately 292.1 g/mol .[1] The structure consists of a linear aliphatic chain with four amine groups, which are protonated in the tetrahydrochloride salt form. This compound is of significant interest in the pharmaceutical industry, particularly for the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.[1] Given its therapeutic importance, rigorous analytical characterization is essential to ensure its quality, purity, and stability.

Spectroscopic techniques are fundamental to the comprehensive analysis of TETA·4HCl, providing detailed information about its molecular structure, functional groups, and purity. This guide offers an in-depth overview of the core spectroscopic methods used for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, data interpretation, and visual workflows are provided to assist researchers and drug development professionals in their analytical endeavors.

Spectroscopic Techniques for TETA·4HCl Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of TETA·4HCl by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol

-

Sample Preparation: A solution of TETA·4HCl is prepared by dissolving the sample (e.g., 36 mg) in a suitable deuterated solvent, typically deuterium oxide (D₂O, 0.5 ml), which is capable of dissolving the polar salt.[2]

-

Instrumentation: A 400 MHz NMR spectrometer is commonly used for acquiring both ¹H and ¹³C NMR spectra.[2]

-

Data Acquisition:

-

¹H NMR: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The residual solvent peak is used as a reference.

-

¹³C NMR: Proton-decoupled mode is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

Data Presentation and Interpretation

The ¹H NMR spectrum of TETA·4HCl in D₂O shows distinct signals corresponding to the different methylene protons in the aliphatic chain. The chemical shifts are influenced by the proximity of the ammonium groups.

| Assignment | ¹H Chemical Shift (ppm) |

| Methylene protons (A) | 3.609 |

| Methylene protons (B) | 3.551 |

| Methylene protons (C) | 3.451 |

Table 1: ¹H NMR Chemical Shifts for this compound in D₂O.[2]

The ¹³C NMR spectrum provides complementary information on the carbon backbone of the molecule.

| ¹³C Chemical Shift (ppm) |

| Data not explicitly found in search results, but expected to show 3-4 peaks in the aliphatic region (approx. 35-50 ppm). |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in TETA·4HCl based on their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) disc method, where the solid sample is mixed with KBr powder and pressed into a pellet. Alternatively, a Nujol mull or Attenuated Total Reflectance (ATR) can be used.[1][2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Data Presentation and Interpretation

The IR spectrum of TETA·4HCl is characterized by absorption bands corresponding to N-H and C-H stretching and bending vibrations.

| Vibrational Mode | Characteristic Absorption Band (cm⁻¹) |

| N-H Stretch | Broad absorption in the 3400-3200 cm⁻¹ region |

| C-H Stretch | Absorptions around 2950-2850 cm⁻¹ |

| N-H Bend | Peaks in the 1650-1550 cm⁻¹ region |

| C-H Bend | Absorptions in the 1470-1350 cm⁻¹ range |

Table 3: Characteristic IR Absorption Bands for this compound.

A patent for crystalline forms of TETA·4HCl also reports characteristic peaks in FTIR-ATR spectra, with a notable fingerprint region between 1800-525 cm⁻¹.[3] Raman spectroscopy has also been used to characterize different crystalline forms, with significant peaks observed around 933, 1167, 1513, and 1604 cm⁻¹ for one form, and 943, 1173, 1527, and 1612 cm⁻¹ for another.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of TETA·4HCl and to study its fragmentation patterns, which can aid in structural confirmation.

Experimental Protocol

-

Sample Preparation: A dilute solution of TETA·4HCl is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

-

Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source is commonly employed.[5][6]

-

Data Acquisition: The analysis is typically performed in positive ion mode to detect the protonated molecular ion [M+H]⁺. The mass spectrometer is scanned over an appropriate m/z range.

Data Presentation and Interpretation

The mass spectrum of TETA·4HCl will show a base peak corresponding to the protonated molecule of the free base, triethylenetetramine.

| Ion | Expected m/z |

| [M+H]⁺ (protonated triethylenetetramine) | 147.15 |

| [M+Na]⁺ (sodium adduct) | 169.13 |

Table 4: Expected m/z Values in the Mass Spectrum of Triethylenetetramine.

LC-MS methods have been developed for the simultaneous detection of triethylenetetramine and its acetylated metabolites in biological fluids.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a molecule.

Experimental Protocol

-

Sample Preparation: A solution of TETA·4HCl is prepared in a UV-transparent solvent, such as water.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance is measured over the UV-Vis range (typically 200-800 nm).

Data Presentation and Interpretation

This compound, being an aliphatic amine, lacks significant chromophores that absorb light in the UV-Vis region. Therefore, its UV-Vis spectrum is not expected to show any distinct absorption maxima. This technique has limited utility for the direct qualitative or quantitative analysis of TETA·4HCl. However, derivatization with a UV-active labeling reagent could be employed for indirect quantification if necessary.

Visualizing the Analytical Process

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and logical relationships in the spectroscopic analysis of TETA·4HCl.

Caption: Workflow for the spectroscopic analysis of TETA·4HCl.

References

- 1. Trientine Tetrahydrochloride | C6H22Cl4N4 | CID 71434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(4961-40-4) 1H NMR [m.chemicalbook.com]

- 3. US10988436B2 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]

- 4. WO2019211464A1 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]

- 5. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Triethylenetetramine Tetrahydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triethylenetetramine tetrahydrochloride (TETA·4HCl) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes qualitative descriptions from patents and scientific articles to inform researchers on the expected solubility behavior of this compound. Additionally, a generalized experimental protocol for determining the solubility of amine hydrochloride salts is provided to enable researchers to ascertain precise quantitative data for their specific applications.

Introduction to this compound

This compound, also known as trientine tetrahydrochloride, is the hydrochloride salt of the chelating agent triethylenetetramine. It is a white, non-hygroscopic crystalline powder.[1] The compound is primarily used in pharmaceutical applications, most notably as a copper-chelating agent for the treatment of Wilson's disease.[2] Understanding its solubility in organic solvents is crucial for various aspects of drug development, including purification, formulation, and the development of analytical methods.

Solubility Profile in Organic Solvents

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | IUPAC Name | Solubility Description | Reference |

| Methanol | Methanol | Substantially Insoluble | [3][4] |

| Ethanol | Ethanol | Substantially Insoluble | [3][4] |

| Acetonitrile | Acetonitrile | Substantially Insoluble | [4] |

| Propan-2-ol (Isopropanol) | Propan-2-ol | Substantially Insoluble | [4] |

| Acetone | Propan-2-one | Substantially Insoluble | [4] |

| 1,4-Dioxane | 1,4-Dioxane | Substantially Insoluble | [4] |

It is important to note that the related compound, triethylenetetramine dihydrochloride, is described as being soluble in methanol and slightly soluble in ethanol.[1] This suggests that the degree of salt formation significantly impacts solubility, with the tetrahydrochloride salt exhibiting lower solubility in these alcohols. Generally, amine hydrochloride salts are less soluble in organic solvents compared to their free base counterparts due to their ionic nature.[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amine hydrochloride salt, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument.

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Prepare several such vials for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The system is at equilibrium when the concentration of the dissolved solid in the liquid phase remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the concentration of the saturated solution from the diluted sample's concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented as follows:

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is scarce, qualitative evidence strongly suggests it is poorly soluble in common non-aqueous solvents like lower alcohols, acetonitrile, and acetone. This low solubility is a key factor in its purification by anti-solvent crystallization. For applications requiring precise solubility values, the provided generalized experimental protocol can be employed. Further research to quantify the solubility of this important pharmaceutical compound in a wider range of organic solvents would be highly beneficial to the scientific and drug development communities.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Trientine Tetrahydrochloride | C6H22Cl4N4 | CID 71434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP4234532A1 - Trientine tetrahydrochloride and a method of preparation and a pharmaceutical composition thereof - Google Patents [patents.google.com]

- 4. US10988436B2 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

Unlocking the Therapeutic Potential of Triethylenetetramine Tetrahydrochloride (CAS 4961-40-4): A Technical Guide for Researchers

An In-depth Review of Preclinical and Clinical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenetetramine (TETA) tetrahydrochloride (CAS 4961-40-4), a stable salt of the copper chelator trientine, has a well-established role in the treatment of Wilson's disease. However, a growing body of research is unveiling its therapeutic potential across a spectrum of other diseases, including cancer, diabetes, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current research applications of TETA tetrahydrochloride, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the diverse therapeutic applications of this versatile molecule.

Introduction: Beyond Copper Chelation

Triethylenetetramine (TETA) is a polyamine with a strong affinity for divalent copper (Cu(II)). Its tetrahydrochloride salt, TETA 4HCl, offers enhanced stability compared to the dihydrochloride form, making it a more practical option for both clinical and research use.[1][2] While its primary clinical application is the management of Wilson's disease, a genetic disorder characterized by copper accumulation, the scientific community is increasingly recognizing that TETA's biological activities extend beyond simple copper chelation.[1][3]

Research has illuminated TETA's involvement in critical cellular processes, including the modulation of polyamine metabolism, inhibition of angiogenesis, and interference with key signaling pathways implicated in various pathologies.[4][5][6] This guide delves into these multifaceted research applications, providing the necessary technical details to facilitate further investigation.

Core Research Applications

Wilson's Disease: The Cornerstone Application

The primary and most well-documented application of TETA is in the treatment of Wilson's disease. It acts as a chelating agent, binding to excess copper in the body and facilitating its excretion through urine.[7][8] Clinical trials have demonstrated the efficacy and safety of TETA 4HCl in managing this condition, particularly in patients intolerant to D-penicillamine.[3]

Oncology: A Multifaceted Anti-Cancer Agent

Emerging preclinical evidence suggests that TETA possesses anti-cancer properties through several mechanisms:

-

Anti-angiogenesis: TETA has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[6] This is partly attributed to its copper-chelating activity, as copper is an essential cofactor for several pro-angiogenic factors.

-

Telomerase Inhibition: TETA has been identified as a potential telomerase inhibitor.[5] Telomerase is an enzyme responsible for maintaining telomere length, and its activation is a hallmark of many cancers, allowing for uncontrolled cell division.

-

Modulation of Polyamine Metabolism: TETA, as a structural analogue of polyamines like spermidine, can interfere with polyamine metabolism, which is often dysregulated in cancer cells and is a validated target for cancer therapy.[4]

Diabetes Mellitus: Combating Oxidative Stress

Research indicates that TETA may be beneficial in managing the complications of diabetes mellitus. The proposed mechanism involves the chelation of excess copper, which can contribute to oxidative stress and tissue damage in diabetic patients.[1] Preclinical and early clinical studies suggest that TETA can help in preventing or reversing diabetic organ damage.[1]

Alzheimer's Disease: A Neuroprotective Role

Preclinical studies have explored the potential of TETA in the context of Alzheimer's disease. The rationale stems from the role of metal ions, including copper, in the aggregation of amyloid-beta (Aβ) peptides, a key pathological feature of the disease. Research in a transgenic mouse model of Alzheimer's has shown that trientine can mitigate amyloidosis by inhibiting the RAGE/NF-κB/BACE1 pathway.[9]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies involving triethylenetetramine.

Table 1: Pharmacokinetic Parameters of Triethylenetetramine (TETA) in Humans

| Parameter | Value | Reference |

| Bioavailability | 8 - 30% | [5] |

| Half-life (t½) | 2 - 4 hours | [5] |

| Time to Peak Plasma Concentration (Tmax) | 1.25 - 2.0 hours (for TETA 4HCl) | [8] |

| Metabolism | Primarily through acetylation | [5] |

| Excretion | Mainly via urine as unchanged drug and acetylated metabolites | [5] |

Table 2: Effects of Trientine Treatment in a Transgenic Mouse Model of Alzheimer's Disease

| Parameter | Treatment Group (Trientine) | Effect | Reference |

| Aβ Plaque Number (Cortex) | 60 mg/kg | Reduced to 75.56% ± 10.59% of control | [9] |

| 180 mg/kg | Reduced to 51.99% ± 8.87% of control | [9] | |

| Aβ Plaque Number (Hippocampus) | 60 mg/kg | Reduced to 43.21% ± 9.82% of control | [9] |

| 180 mg/kg | Reduced to 26.70% ± 7.14% of control | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research applications of TETA.

In Vitro Cytotoxicity Assay

This protocol is a general method for assessing the cytotoxic effects of TETA on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., DU145, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Triethylenetetramine tetrahydrochloride (TETA 4HCl)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

MTT or WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Treatment: Prepare a stock solution of TETA 4HCl in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of TETA in complete culture medium to achieve the desired final concentrations.

-

Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of TETA. Include a vehicle control (medium with solvent only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: After the incubation period, add MTT or WST-1 reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for the formation of formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of TETA that inhibits 50% of cell growth).

HUVEC Tube Formation Assay (In Vitro Angiogenesis)

This protocol assesses the anti-angiogenic potential of TETA by observing its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Matrigel or similar basement membrane matrix

-

TETA 4HCl

-

24-well plates

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw Matrigel on ice. Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Preparation: Culture HUVECs to sub-confluency. Harvest the cells and resuspend them in a basal medium with reduced growth factors.

-

Treatment: Add different concentrations of TETA 4HCl to the HUVEC suspension. Include a positive control (e.g., with a known angiogenic factor like VEGF) and a negative control (basal medium only).

-

Seeding: Seed the HUVEC suspension onto the solidified Matrigel.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures under an inverted microscope. Capture images at different time points.

-

Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to detect telomerase activity.

Materials:

-

Cell lysate from cancer cells treated with or without TETA

-

TRAP assay kit (containing TS primer, ACX primer, control templates, and PCR reagents)

-

Thermal cycler

-

Polyacrylamide gel electrophoresis (PAGE) equipment

-

DNA staining dye (e.g., SYBR Green)

Procedure:

-

Cell Lysate Preparation: Prepare cell extracts from control and TETA-treated cancer cells using a lysis buffer provided in the kit or a standard CHAPS lysis buffer.

-

Telomerase Extension: In a PCR tube, mix the cell lysate with the TS primer and reaction buffer. Incubate at room temperature to allow telomerase to add telomeric repeats to the primer.

-

PCR Amplification: Add the ACX primer and PCR master mix to the reaction. Perform PCR amplification using a thermal cycler. A typical program includes an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension.

-

Detection: Analyze the PCR products by PAGE. Stain the gel with a DNA dye and visualize the characteristic 6-base pair ladder pattern, which indicates telomerase activity.

-

Quantification: The intensity of the ladder can be quantified using densitometry to compare telomerase activity between control and TETA-treated samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the research applications of TETA 4HCl.

TETA's Proposed Mechanism in Alzheimer's Disease

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]

- 4. Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Covalent Inhibition of Telomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting telomerase reverse transcriptase with the covalent inhibitor NU-1 confers immunogenic radiation sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fundamental insights into the interaction between telomerase/TERT and intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Fundamental Studies of Triethylenetetramine Tetrahydrochloride (TETA-4HCl) Chelation Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and experimental methodologies for studying the chelation kinetics of triethylenetetramine tetrahydrochloride (TETA-4HCl) with divalent copper (Cu(II)). TETA is a potent and selective copper chelator used in the treatment of Wilson's disease, a genetic disorder leading to toxic copper accumulation.[1] Understanding the kinetics of this chelation process is crucial for optimizing therapeutic strategies and developing new chelation-based drugs.

Core Concepts in TETA-Copper Chelation

Triethylenetetramine (TETA) is a polyamine that acts as a tetradentate ligand, meaning it can form four coordinate bonds with a metal ion. The nitrogen atoms in the TETA molecule donate electron pairs to a Cu(II) ion, forming a stable, ring-like structure known as a chelate complex. This complex is water-soluble and can be readily excreted from the body, thereby reducing the systemic copper load.

The chelation reaction can be represented by the following equilibrium:

Cu(H₂O)₆²⁺ + TETA ⇌ [Cu(TETA)(H₂O)₂]²⁺ + 4H₂O

The stability of the resulting copper-TETA complex is a key factor in its therapeutic efficacy. This stability is quantified by the stability constant (K), which is the equilibrium constant for the formation of the complex. A large stability constant indicates a strong affinity of the chelator for the metal ion.[2]

Quantitative Data: Protonation and Stability Constants

The chelation of Cu(II) by TETA is a pH-dependent process, as the protonation state of the amine groups on TETA influences its ability to bind to the metal ion. The following tables summarize the protonation constants of TETA and the stability constants of the Cu(II)-TETA complexes, as determined by potentiometric and spectrophotometric studies.[1]

Table 1: Protonation Constants of Triethylenetetramine (TETA)

| Equilibrium | Log K |

| [H(TETA)]⁺ / [H]⁺[TETA] | 9.75 |

| [H₂(TETA)]²⁺ / [H]⁺[H(TETA)]⁺ | 9.07 |

| [H₃(TETA)]³⁺ / [H]⁺[H₂(TETA)]²⁺ | 6.67 |

| [H₄(TETA)]⁴⁺ / [H]⁺[H₃(TETA)]³⁺ | 3.32 |

Data sourced from Nurchi et al., 2013.[1]

Table 2: Stability Constants of Cu(II)-TETA Complexes

| Equilibrium | Log β |

| [Cu(H₂TETA)]⁴⁺ / [Cu]²⁺[H]⁺²[TETA] | 26.49 |

| [Cu(HTETA)]³⁺ / [Cu]²⁺[H]⁺[TETA] | 23.17 |

| [Cu(TETA)]²⁺ / [Cu]²⁺[TETA] | 20.00 |

| [Cu(TETA)(OH)]⁺ / [Cu]²⁺[TETA][OH]⁻ | 10.37 |

Data sourced from Nurchi et al., 2013.[1]

Experimental Protocols for Studying Chelation Kinetics

The determination of the protonation and stability constants of TETA and its copper complexes involves precise experimental techniques. The following are detailed methodologies for potentiometric and spectrophotometric titrations, as well as an overview of stopped-flow spectrophotometry for measuring rapid kinetic parameters.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[1]

Objective: To determine the protonation constants of TETA and the stability constants of Cu(II)-TETA complexes by measuring the change in hydrogen ion concentration (pH) upon addition of a titrant.

Materials and Reagents:

-

This compound (TETA-4HCl)

-

Copper(II) chloride or Copper(II) perchlorate solution of known concentration

-

Standardized sodium hydroxide (NaOH) solution (carbonate-free)

-

Potassium chloride (KCl) or sodium perchlorate (NaClO₄) for maintaining constant ionic strength

-

High-purity water (deionized and distilled)

-

pH meter with a glass electrode

-

Thermostated titration vessel

-

Burette

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature (e.g., 25 °C).

-

Sample Preparation: In a thermostated vessel, prepare a solution containing a known concentration of TETA-4HCl and an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. For determining stability constants, add a known concentration of the Cu(II) salt.

-

Titration: Titrate the sample solution with a standardized NaOH solution. Record the pH value after each addition of the titrant.

-

Data Analysis: The collected data (volume of titrant vs. pH) is used to calculate the protonation and stability constants using specialized software that employs non-linear least-squares fitting algorithms.

Spectrophotometric Titration

Spectrophotometric titration is used to study the formation of colored complexes and can be used to determine stability constants.[1][3]

Objective: To monitor the formation of the Cu(II)-TETA complex by measuring the change in absorbance at a specific wavelength.

Materials and Reagents:

-

Same as for potentiometric titration

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the Cu(II)-TETA complex.

-

Sample Preparation: Prepare a series of solutions with a constant concentration of Cu(II) and varying concentrations of TETA, or vice versa, at a constant pH and ionic strength.

-

Measurement: Measure the absorbance of each solution at the predetermined λmax.

-

Data Analysis: The absorbance data is plotted against the ligand-to-metal ratio. The stability constants can be determined by analyzing the shape of the resulting titration curve.

Stopped-Flow Spectrophotometry

For studying the kinetics of rapid chelation reactions, which occur on the millisecond timescale, stopped-flow spectrophotometry is the technique of choice.[4][5][6][7]

Objective: To measure the rate constants (kon and koff) of the formation and dissociation of the Cu(II)-TETA complex.

Principle: Two reactant solutions (e.g., Cu(II) and TETA) are rapidly mixed, and the change in absorbance or fluorescence of the solution is monitored as a function of time immediately after mixing.

Instrumentation:

-

Stopped-flow instrument coupled to a spectrophotometer or fluorometer.

-

Drive syringes for the reactant solutions.

-

Mixing chamber.

-

Observation cell.

Procedure:

-

Loading: The two reactant solutions are loaded into separate drive syringes.

-

Mixing: The solutions are rapidly driven from the syringes into a mixing chamber.

-

Detection: The newly mixed solution flows into an observation cell, where the change in absorbance or fluorescence is recorded over a very short time period (milliseconds to seconds).

-

Data Analysis: The kinetic traces (absorbance vs. time) are fitted to appropriate kinetic models (e.g., single or double exponential decay) to extract the observed rate constants.

Visualizations of Experimental Workflows and Chelation Process

Chelation Process of Cu(II) by TETA

Caption: Conceptual diagram of TETA chelation of Copper(II).

Experimental Workflow for Potentiometric Titration

Caption: Workflow for Potentiometric Titration.

Experimental Workflow for Stopped-Flow Spectrophotometry

Caption: Workflow for Stopped-Flow Spectrophotometry.

Conclusion and Future Directions

This technical guide has outlined the fundamental principles and experimental methodologies for studying the chelation kinetics of this compound with copper(II). The provided quantitative data on protonation and stability constants offer valuable insights into the thermodynamics of this interaction. While the equilibrium aspects are well-characterized, a detailed understanding of the kinetic parameters, specifically the formation (kon) and dissociation (koff) rate constants, remains an area for further investigation. The use of advanced techniques like stopped-flow spectrophotometry will be instrumental in elucidating these rapid kinetic processes, providing a more complete picture of the TETA-copper chelation mechanism and facilitating the development of more effective chelation therapies.

References

- 1. Complex formation equilibria of Cu(II) and Zn(II) with triethylenetetramine and its mono- and di-acetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. issr.edu.kh [issr.edu.kh]

- 3. Spectrophotometric study of complex formation in copper(II) mono-, di-, and tri-ethanolamine systems - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. hpst.cz [hpst.cz]

- 5. Stopped-flow - Wikipedia [en.wikipedia.org]

- 6. agilent.com [agilent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Role of Triethylenetetramine Tetrahydrochloride in Copper Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylenetetramine (TETA), available as triethylenetetramine tetrahydrochloride, is a copper chelator with a well-established role in the management of Wilson's disease, a genetic disorder characterized by copper accumulation.[1][2] Its utility in scientific research, however, extends beyond this primary clinical application, serving as a critical tool to investigate the intricate pathways of copper metabolism and its dysregulation in various pathological states, including diabetic complications and fibrotic diseases. This technical guide provides an in-depth exploration of TETA's role in copper metabolism studies, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects on copper metabolism through a dual mechanism of action.[3][4] As a systemic chelating agent, TETA binds to excess copper in the body, forming a stable, water-soluble complex that is subsequently excreted through the urine.[1][4] This process effectively reduces the total body copper burden. Additionally, TETA acts within the gastrointestinal tract to chelate dietary copper, thereby inhibiting its absorption into the bloodstream.[3][4]

Quantitative Effects on Copper Metabolism

The administration of this compound leads to significant and measurable changes in copper homeostasis. These effects have been quantified in numerous pre-clinical and clinical studies.

Urinary Copper Excretion

TETA administration markedly increases the excretion of copper in the urine. The extent of this increase can be influenced by the dosage and the underlying condition of the subject.

| Condition | Dosage | Baseline 24-hr Urinary Copper Excretion (µ g/day ) | Post-TETA 24-hr Urinary Copper Excretion (µ g/day ) | Fold Increase | Reference |

| Wilson's Disease | 1.0-3.0 g/day | 70-96 | 350-2,352 | 5-24.5 | [5] |

| Wilson's Disease | 15 mg/kg (once daily) | Varied (previously on treatment) | Mean: 313.4 ± 191.7 | - | [6] |

| Healthy Volunteers | 300-2400 mg | - | Dose-dependent increase | - | [1] |

Table 1: Effect of Triethylenetetramine (TETA) on 24-hour Urinary Copper Excretion.

Intestinal Copper Absorption

TETA significantly reduces the absorption of dietary copper from the intestine. This effect is a key component of its therapeutic action, particularly in managing copper overload disorders.

| Study Type | Method | TETA Intervention | Reduction in Copper Absorption | Reference |

| In vitro (Caco-2 cells) | 64Cu uptake | 18-hr pretreatment | Marked increase in transport (indicative of cellular depletion) | [3] |

| Healthy Volunteers | 64Cu PET/CT | 7 days of TETA | ~50% reduction in hepatic 64Cu uptake | [7] |

Table 2: Effect of Triethylenetetramine (TETA) on Intestinal Copper Absorption.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of TETA's effects on copper metabolism.

Measurement of Copper in 24-Hour Urine Samples

Objective: To quantify the total amount of copper excreted in the urine over a 24-hour period, providing a measure of systemic copper clearance.

Method: Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol:

-

Collection: Collect all urine produced over a 24-hour period in a clean, acid-washed, metal-free container.[8][9] Record the total volume.

-

Sample Preparation:

-

Thoroughly mix the 24-hour urine collection.

-

Take a representative aliquot (e.g., 10-50 mL) for analysis.

-

Acidify the aliquot with high-purity nitric acid to a final concentration of 1-2% to stabilize the copper ions and prevent precipitation.

-

-

Analysis by AAS/ICP-MS:

-

Calibrate the instrument using a series of copper standards of known concentrations.

-

Analyze the prepared urine samples.

-

The instrument measures the absorption or mass-to-charge ratio of copper atoms, which is proportional to the copper concentration in the sample.

-

-

Calculation:

-

Calculate the copper concentration in the aliquot (in µg/L).

-

Determine the total 24-hour copper excretion using the formula: Total Excretion (µg/24 hr) = Copper Concentration (µg/L) x Total Urine Volume (L/24 hr)

-

Assessment of Intestinal Copper Absorption using 64Cu

Objective: To quantify the effect of TETA on the absorption of dietary copper from the gastrointestinal tract.

Method: Positron Emission Tomography/Computed Tomography (PET/CT) with oral administration of 64Cu.

Protocol:

-

Baseline Scan:

-

Administer a known dose of 64Cu orally to the subject.

-

Perform PET/CT scans at specific time points (e.g., 1 and 15 hours post-administration) to measure the accumulation of 64Cu in the liver, which serves as a primary site of copper uptake from the portal circulation.[7]

-

-

TETA Administration:

-

Administer TETA at the desired dose and duration (e.g., daily for 7 days).

-

-

Post-TETA Scan:

-

Repeat the 64Cu administration and PET/CT scanning protocol as in the baseline scan.

-

-

Data Analysis:

-

Quantify the hepatic 64Cu activity (e.g., as Standardized Uptake Value - SUV).

-

Compare the pre- and post-TETA hepatic 64Cu uptake to determine the percentage inhibition of intestinal copper absorption.

-

Superoxide Dismutase 1 (SOD1) Activity Assay

Objective: To determine the effect of TETA on the activity of the copper-dependent antioxidant enzyme, SOD1.

Method: Spectrophotometric assay based on the inhibition of a superoxide-generating reaction.

Protocol:

-

Sample Preparation:

-

Prepare tissue homogenates or cell lysates in an appropriate buffer on ice.

-

Centrifuge the samples to remove cellular debris and collect the supernatant.

-

Determine the total protein concentration of the supernatant for normalization.

-

-

Assay Procedure:

-

The assay mixture typically contains a system for generating superoxide radicals (e.g., xanthine and xanthine oxidase) and a detector molecule that changes color upon reduction by superoxide (e.g., nitroblue tetrazolium - NBT).[10][11]

-

Add a known amount of the sample supernatant to the assay mixture.

-

SOD1 in the sample will compete with the detector molecule for superoxide radicals, thereby inhibiting the color change.

-

Monitor the rate of color change spectrophotometrically at the appropriate wavelength.

-

-

Calculation:

-

Calculate the percentage of inhibition of the color change reaction by the sample.

-

One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

-

Express the SOD1 activity as units per milligram of protein.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding of TETA's role in copper metabolism.

Caption: TGF-β signaling pathway in fibrosis, highlighting the role of copper.

References

- 1. What is the mechanism of Trientine tetrahydrochloride? [synapse.patsnap.com]

- 2. Triethylenetetramine - Wikipedia [en.wikipedia.org]

- 3. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prospective Pilot Study of a Single Daily Dosage of Trientine for the Treatment of Wilson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucsfhealth.org [ucsfhealth.org]

- 9. 24 hour urine copper output measurement | Allina Health [account.allinahealth.org]

- 10. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

Triethylenetetramine Tetrahydrochloride (TETA): An In-Depth Technical Guide to Inducing Copper Deficiency In Vitro

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper is an essential trace element vital for numerous cellular processes, acting as a critical cofactor for enzymes involved in cellular respiration, antioxidant defense, and signaling. The ability to induce a controlled state of copper deficiency in vitro is an invaluable tool for studying the roles of copper in health and disease. Triethylenetetramine tetrahydrochloride (TETA), a potent and selective copper (II) chelator, serves as an effective agent for this purpose. This technical guide provides a comprehensive overview of the use of TETA to induce copper deficiency in in vitro models. It details the mechanism of action, provides structured experimental protocols, presents quantitative data from relevant studies, and illustrates the impact of TETA-induced copper chelation on key cellular signaling pathways.

Mechanism of Action

Triethylenetetramine (TETA) is a tetradentate ligand with a high affinity for copper (II) ions.[1] Its primary mechanism of action in inducing copper deficiency in vitro is through chelation of extracellular and intracellular bioavailable copper. By forming a stable complex with copper, TETA effectively sequesters the ion, making it unavailable for cellular uptake and for incorporation into copper-dependent enzymes.[2] This leads to a functional copper deficiency, impairing the activity of cuproenzymes and disrupting downstream cellular processes. TETA's selectivity for copper over other divalent metal ions, such as zinc, has been demonstrated in vivo, suggesting a targeted approach to inducing copper deficiency.[3]

Experimental Protocols

This section outlines a general methodology for inducing copper deficiency in cultured cells using TETA. The protocol is based on established practices and can be adapted for specific cell lines and experimental questions.

Materials

-

Cell line of interest (e.g., HL-60, DU145, MCF-7)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

This compound (TETA)

-

Sterile, deionized water or phosphate-buffered saline (PBS) for stock solutions

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

96-well or other appropriate cell culture plates

-

Reagents for assessing copper deficiency (see Section 4.0)

-

Reagents for cell viability assays (e.g., MTT, CCK-8)

TETA Stock Solution Preparation

-

Prepare a stock solution of TETA (e.g., 10 mM) in sterile, deionized water or PBS.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

In Vitro Copper Deficiency Induction Protocol

-

Cell Seeding: Seed the cells in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.

-